molecular formula C9H10BF3NO2- B1148868 trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate CAS No. 1253177-05-7

trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate

Cat. No.: B1148868
CAS No.: 1253177-05-7
M. Wt: 231.9874096
InChI Key:
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Description

Trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate is a chemical compound with the molecular formula C9H10BF3NO2 It is known for its unique structural properties, which include a trifluoromethyl group, a methoxybenzoyl group, and a borate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate typically involves the reaction of 2,4,5-trifluoro-3-methoxybenzoyl chloride with appropriate boron-containing reagents. The process begins with the preparation of 2,4,5-trifluoro-3-methoxybenzoyl chloride, which is achieved through the reaction of 2,4,5-trifluoro-3-hydroxybenzoic acid with thionyl chloride and N,N-dimethylformamide .

Industrial Production Methods

Industrial production of 2,4,5-trifluoro-3-methoxybenzoyl chloride involves a multi-step process starting from tetrachlorophthalic anhydride. The steps include reactions with methylamine, alkali metal fluoride, sodium hydroxide, dimethyl sulfate, and finally thionyl chloride . The resulting 2,4,5-trifluoro-3-methoxybenzoyl chloride is then reacted with boron-containing reagents to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups.

Scientific Research Applications

Trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, making it a valuable component in various chemical reactions. The borate moiety plays a crucial role in the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group, a methoxybenzoyl group, and a borate moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

1253177-05-7

Molecular Formula

C9H10BF3NO2-

Molecular Weight

231.9874096

Synonyms

trifluoro[[(3-Methoxybenzoyl)aMino]Methyl]-Borate

Origin of Product

United States

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